molecular formula C17H17F2NO3 B10968101 2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide

2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide

Cat. No.: B10968101
M. Wt: 321.32 g/mol
InChI Key: TTXPVHWKWOXAFU-UHFFFAOYSA-N
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Description

2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide is a synthetic organic compound characterized by its unique chemical structure, which includes a benzamide core substituted with difluorophenoxy and methoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide typically involves the reaction of 2,4-difluorophenol with a suitable benzyl halide under basic conditions to form the difluorophenoxy intermediate. This intermediate is then reacted with N-(2-methoxyethyl)benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide is unique due to its specific substitution pattern and the presence of both difluorophenoxy and methoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C17H17F2NO3

Molecular Weight

321.32 g/mol

IUPAC Name

2-[(2,4-difluorophenoxy)methyl]-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C17H17F2NO3/c1-22-9-8-20-17(21)14-5-3-2-4-12(14)11-23-16-7-6-13(18)10-15(16)19/h2-7,10H,8-9,11H2,1H3,(H,20,21)

InChI Key

TTXPVHWKWOXAFU-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CC=CC=C1COC2=C(C=C(C=C2)F)F

Origin of Product

United States

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